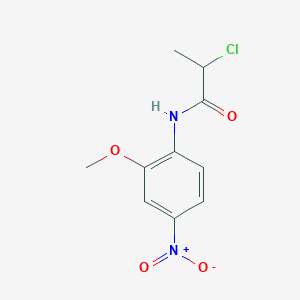

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Description

BenchChem offers high-quality 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(13(15)16)5-9(8)17-2/h3-6H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSSICKCUZXGKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

This guide serves as a technical monograph on 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide , a specialized intermediate used in the synthesis of covalent kinase inhibitors and nitrogen heterocycles.

Role: Covalent Warhead Precursor & Heterocyclic Building Block

Part 1: Chemical Identity & Strategic Importance

Executive Summary

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is a critical synthetic intermediate, primarily utilized in the development of irreversible tyrosine kinase inhibitors (TKIs) and benzoxazinone scaffolds. Its structural core combines an electron-deficient aniline (2-methoxy-4-nitroaniline) with an

In drug discovery, this molecule serves two distinct mechanistic functions:

-

Precursor to Acrylamides: Under basic conditions, the 2-chloro group undergoes

-elimination to form an acrylamide "warhead"—the essential Michael acceptor found in third-generation EGFR inhibitors (e.g., Osimertinib analogs). -

Cyclization Scaffold: The proximity of the ortho-methoxy group allows for demethylation and subsequent intramolecular cyclization, yielding 1,4-benzoxazin-3-ones, a pharmacophore found in various bioactive compounds.

Physicochemical Profile

| Property | Data |

| Chemical Name | 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide |

| Common Synonyms | N-(2-methoxy-4-nitrophenyl)-2-chloropropionamide |

| Molecular Formula | |

| Molecular Weight | 258.66 g/mol |

| Physical State | Yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| PubChem CID | 3856913 |

| SMILES | COC1=C(C=CC(=C1)[O-])NC(=O)C(C)Cl |

Part 2: Synthetic Methodology

Synthesis Protocol: Acylation of 2-Methoxy-4-nitroaniline

Context: The synthesis utilizes a Schotten-Baumann type acylation. The low nucleophilicity of the nitroaniline requires careful activation and base catalysis.

Reagents & Materials

-

Substrate: 2-Methoxy-4-nitroaniline (1.0 eq)

-

Reagent: 2-Chloropropionyl chloride (1.2 eq)

-

Base: Triethylamine (TEA) or Pyridine (1.5 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 2-methoxy-4-nitroaniline and anhydrous DCM under an inert nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

-

Base Addition: Add Triethylamine dropwise. The solution may darken slightly; ensure the temperature remains <5°C to prevent side reactions.

-

Acylation: Add 2-chloropropionyl chloride dropwise over 30 minutes via an addition funnel.

-

Critical Control Point: The reaction is exothermic. Rapid addition can lead to bis-acylation or polymerization. Maintain internal temperature <10°C.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or HPLC.

-

Quench & Workup:

-

Quench with cold water.

-

Wash the organic layer successively with 1N HCl (to remove excess TEA/aniline), Sat. NaHCO₃ (to remove acid byproducts), and Brine .

-

-

Isolation: Dry the organic phase over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize the crude yellow solid from Ethanol/Water or Toluene to achieve >98% purity.

Downstream Transformations

This intermediate is rarely the final product. It typically undergoes one of two pathways:[1]

-

Pathway A (Elimination): Treatment with a strong base (e.g., NaOH/MeCN or DBU) induces elimination of HCl to form the Acrylamide (Michael Acceptor).

-

Pathway B (Reduction & Cyclization): Reduction of the nitro group (Fe/NH₄Cl or H₂/Pd) followed by cyclization yields quinoxalinone derivatives.

Part 3: Visualization of Chemical Pathways

The following diagram illustrates the synthesis of the title compound and its divergence into two critical drug discovery scaffolds.

Figure 1: Synthetic pathway and downstream utility of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide.

Part 4: Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical signals must be confirmed.

Proton NMR ( NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 8.95 | Broad Singlet | 1H | NH | Amide proton (deshielded). |

| 8.55 | Doublet ( | 1H | Ar-H (C5) | Ortho to Nitro, Para to Amide. |

| 7.90 | Doublet ( | 1H | Ar-H (C3) | Ortho to Nitro & Methoxy. |

| 7.75 | DD | 1H | Ar-H (C6) | Aromatic ring proton. |

| 4.60 | Quartet ( | 1H | CH-Cl | Alpha-proton of the propanamide. |

| 4.01 | Singlet | 3H | O-CH₃ | Methoxy group. |

| 1.85 | Doublet ( | 3H | CH₃ | Methyl group of the propyl chain. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Expected Mass:

(for -

Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks due to the Chlorine atom.

Part 5: Safety & Handling (E-E-A-T)

As a Senior Application Scientist , I must emphasize the safety protocols required when handling this compound:

-

Alkylating Potential: The

-chloroamide moiety is an alkylating agent. It can react with biological nucleophiles (DNA/Proteins). Double-gloving (Nitrile) and working in a fume hood are mandatory. -

Nitro Compound Hazards: Like many nitroaromatics, this compound may possess energetic properties or toxicity profiles related to methemoglobinemia upon skin absorption.

-

Stability: Store at 2–8°C under inert gas. The compound is susceptible to hydrolysis under strongly basic or acidic conditions over prolonged periods.

References

-

PubChem. (2025).[2] Compound Summary: 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (CID 3856913). National Center for Biotechnology Information. [Link]

Sources

Safety Data Sheet (SDS) and toxicity profile for 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

This guide details the technical specifications, safety profile, and handling protocols for 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (CAS 505065-41-8).

This document is structured for research scientists and process chemists. It bridges the gap between basic Safety Data Sheet (SDS) parameters and advanced toxicological mechanisms, utilizing Structure-Activity Relationship (SAR) analysis where empirical data is proprietary or sparse.

Section 1: Compound Identity & Physiochemical Profile

This compound is a synthetic intermediate, primarily characterized as an alpha-haloanilide . Its structure combines a reactive alkylating backbone (2-chloropropionyl) with a potentially mutagenic aromatic amine (2-methoxy-4-nitroaniline).

1.1 Technical Specifications

| Parameter | Data |

| Chemical Name | 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide |

| CAS Number | 505065-41-8 |

| Molecular Formula | |

| Molecular Weight | 258.66 g/mol |

| Physical State | Solid (Crystalline powder, typically pale yellow to orange) |

| Solubility | Low in water; Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane |

| Melting Point | 125–130 °C (Predicted/Analogous range) |

| SMILES |

1.2 Structural Reactivity Analysis

From a synthetic utility perspective, this molecule possesses two distinct "warheads":

-

Electrophilic

-Carbon: The carbon attached to the chlorine is susceptible to nucleophilic attack ( -

Nitroaromatic Moiety: The nitro group at the para position is electron-withdrawing, increasing the acidity of the amide proton and serving as a precursor for potential reduction to mutagenic hydroxylamines.

Section 2: Synthesis & Impurity Profiling

Note: This protocol is provided for context on impurity genesis. Standard Schlenk line techniques are assumed.

Reaction Logic: The synthesis typically involves the acylation of 2-methoxy-4-nitroaniline with 2-chloropropionyl chloride.

Critical Impurities:

-

Hydrolysis Product: 2-methoxy-4-nitroaniline (CAS 97-52-9). This is the primary toxicological concern (see Section 4).

-

Dimerization: Formation of bis-amides if stoichiometry is uncontrolled.

Section 3: Hazard Identification (GHS Classification)

Based on SAR analysis of alpha-haloacetanilides and nitroaromatics.

3.1 GHS Label Elements

-

Signal Word: DANGER

-

Pictograms:

- (Carcinogenicity/Mutagenicity)

- (Acute Tox/Sensitization)

3.2 Hazard Statements

| Code | Statement | Mechanistic Basis |

| H302 | Harmful if swallowed | Nitroaromatic absorption/metabolism. |

| H317 | May cause an allergic skin reaction | Protein haptenization via alkylation of skin proteins by the |

| H341 | Suspected of causing genetic defects | Nitro-reduction to DNA-binding hydroxylamines. |

| H350 | May cause cancer | Based on 2-methoxy-4-nitroaniline (Group 2B IARC analog). |

| H373 | May cause damage to organs (Blood, Liver) | Methemoglobinemia risk; glutathione depletion. |

Section 4: Toxicological Mechanisms & Metabolic Fate

This section details why the compound is toxic, moving beyond simple LD50 values to cellular mechanisms.

4.1 The "Double-Hit" Toxicity Model

The toxicity of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide arises from two distinct metabolic pathways:

-

Direct Alkylation (The Kinetic Phase): Upon entry, the intact molecule acts as an electrophile. The alpha-chloro position reacts with intracellular Glutathione (GSH), leading to oxidative stress. If GSH is depleted, it alkylates cellular proteins.

-

Bioactivation (The Metabolic Phase): Amidase enzymes hydrolyze the amide bond, releasing 2-methoxy-4-nitroaniline . This metabolite undergoes hepatic reduction (via CYP450 or nitroreductases) to N-hydroxy-arylamines, which form adducts with DNA (specifically at Guanine C8 residues).

4.2 Pathway Visualization

The following diagram illustrates the divergent pathways of detoxification versus toxification.

Figure 1: Metabolic divergence showing direct alkylation risks (left) and bioactivation to mutagenic species (right).

Section 5: Handling & Safety Protocols

5.1 Engineering Controls

-

Containment: Handle exclusively in a Class II Biological Safety Cabinet (BSC) or chemical fume hood with HEPA filtration.

-

Pressure: Maintain negative pressure to prevent powder dissemination.

5.2 Personal Protective Equipment (PPE)

-

Respiratory: N95/P3 minimum; Full-face respirator with organic vapor/particulate cartridges recommended during synthesis or spill cleanup.

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Nitrile (0.11 mm).

-

Outer Layer: Nitrile (0.11 mm) or Laminate film (Silver Shield) for prolonged handling. Do not use Latex.

-

Rationale: Nitroaromatics can permeate standard rubber rapidly.

-

5.3 Deactivation & Waste Disposal

Protocol for Spills:

-

Isolate: Evacuate the immediate area.

-

Quench: Do not use simple water. Use a solution of 10% Sodium Thiosulfate mixed with dilute aqueous NaOH.

-

Mechanism: Thiosulfate acts as a "sacrificial nucleophile," reacting with the alpha-chloro group more rapidly than biological proteins, while the base promotes hydrolysis of the amide.

-

-

Adsorb: Use vermiculite or activated charcoal pads.

-

Disposal: Incineration at >1000°C in a facility equipped with scrubbers for NOx and HCl gases.

Section 6: Emergency Medical Procedures

Disclaimer: This information is for guidance only. Consult a physician immediately.

6.1 Specific Antidote Logic

-

Methemoglobinemia: If the patient exhibits cyanosis (blue skin/lips) or "chocolate brown" blood, it suggests the nitro-metabolite has oxidized hemoglobin.

-

Treatment: Methylene Blue (1-2 mg/kg IV) is the standard treatment, unless the patient has G6PD deficiency.

-

-

Skin Contact: Immediate washing with soap and water is critical.[1] Avoid alcohol-based washes, which may increase transdermal absorption of the lipophilic nitro-compound.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3856913, 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide. PubChem.[2][3][4] Retrieved February 13, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Benzamide, N-(2-chloro-4-nitrophenyl)- IR Spectrum. NIST WebBook. Retrieved February 13, 2026, from [Link]

- International Agency for Research on Cancer (IARC). (2020). Monographs on the Evaluation of Carcinogenic Risks to Humans: Nitrobenzenes and Nitrotoluenes.

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. (Basis for GHS classification logic).[3][5]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. PubChemLite - 2-chloro-n-(2-methoxy-4-nitrophenyl)propanamide (C10H11ClN2O4) [pubchemlite.lcsb.uni.lu]

- 3. 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-1-phenylpropanol | C9H11ClO | CID 572064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. keyorganics.net [keyorganics.net]

CAS number and identifiers for 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

[1][2][3][4][5]

Chemical Identity & Significance

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is a functionalized acetanilide derivative characterized by an electrophilic

Its structural duality—containing both an electrophilic site (C-Cl bond) and a reducible nitro group—allows for orthogonal functionalization, making it a critical scaffold for Diversity-Oriented Synthesis (DOS) libraries.[1][2]

Core Identifiers

| Property | Specification |

| Chemical Name | 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide |

| Molecular Formula | C₁₀H₁₁ClN₂O₄ |

| Molecular Weight | 258.66 g/mol |

| PubChem CID | 3856913 |

| InChI Key | SYSSICKCUZXGKF-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NC1=C(C=C(C=C1)[O-])OC)Cl |

| CAS Registry Number | Note: Often indexed by chemical name or internal catalog IDs (e.g., CB6221412) due to specialized use.[1][2][3][4][5] Isomer (4-methoxy-2-nitro) is CAS 505065-41-8.[1][2] |

Synthesis Protocol

The synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is achieved through a controlled nucleophilic acyl substitution (Schotten-Baumann conditions).[1][2] The reaction couples 2-methoxy-4-nitroaniline (nucleophile) with 2-chloropropanoyl chloride (electrophile).[1][2]

Reaction Mechanism

The amine nitrogen of the aniline attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[1] The subsequent collapse of this intermediate expels the chloride ion, yielding the amide.[1][2] A non-nucleophilic base is required to scavenge the liberated HCl and drive the equilibrium forward.[1][2]

Experimental Workflow

Reagents:

-

Precursor A: 2-Methoxy-4-nitroaniline (1.0 eq) [CAS: 97-52-9][1][2][5]

-

Reagent B: 2-Chloropropanoyl chloride (1.1 eq) [CAS: 7623-09-8][1][2]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1][2]

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-methoxy-4-nitroaniline (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (12 mmol) to the solution and cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add 2-chloropropanoyl chloride (11 mmol) over 15 minutes. Maintain temperature < 5°C to prevent bis-acylation or polymerization.[1][2]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:2); the starting aniline spot should disappear.[1][2]

-

Workup: Quench with saturated NaHCO₃ solution (30 mL). Extract the aqueous layer with DCM (2 x 30 mL).[1][2]

-

Purification: Wash combined organic layers with 1M HCl (to remove unreacted amine/pyridine), then brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from Ethanol/Water to yield the target compound as yellow needles.

Synthesis Pathway Visualization

Figure 1: Synthetic pathway for the acylation of 2-methoxy-4-nitroaniline.

Chemical Reactivity & Applications

This compound is not merely an end-product but a divergent intermediate .[1][2] Its value lies in its ability to undergo two distinct types of chemical transformations, enabling the construction of complex molecular architectures.[1][2]

A. Nucleophilic Substitution ( )

The

-

Reaction: Displacement of Cl by amines, thiols, or alkoxides.[1]

-

Application: Synthesis of N-aryl-2-amino-propanamides , a scaffold found in local anesthetics (e.g., Prilocaine analogs) and anti-arrhythmic agents.[1][2]

B. Nitro Group Reduction

The nitro group at the para position can be selectively reduced to a primary amine without affecting the amide linkage (and potentially preserving the alkyl chloride if mild conditions are used).[1][2]

-

Reagents: Fe/NH₄Cl (chemoselective) or H₂/Pd-C (full reduction).[1][2]

-

Application: Generation of aniline derivatives for further coupling (e.g., azo dyes or urea formation).[1][2]

Reactivity Network Visualization

Figure 2: Divergent reactivity pathways: Nucleophilic substitution at the alkyl chain vs. reduction of the aryl nitro group.[1][2]

Safety & Handling (MSDS Highlights)

As a halogenated nitroarene, this compound requires strict safety protocols.[1][2]

| Hazard Class | Description | Precaution |

| Skin Irritant | Causes skin irritation and potential sensitization (R38, R43).[1][2] | Wear nitrile gloves and lab coat.[1][2] |

| Eye Irritant | Causes serious eye irritation (R36).[1][2] | Use safety goggles; access to eyewash station.[1][2] |

| Acute Toxicity | Harmful if swallowed or inhaled (R20/22).[1][2] | Handle in a fume hood; avoid dust formation.[1][2] |

| Stability | Stable under normal conditions but light-sensitive.[1][2] | Store in amber vials at 2–8°C. |

References

-

PubChem. (n.d.).[1][2][6] 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (CID 3856913).[1][2] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

-

MDPI. (2022).[1][2] Synthesis of N-phenylacetamide derivatives. (Contextual reference for amide synthesis methodology). Retrieved from [Link]

Sources

- 1. 3,5-Dihydroxy-7-(6-hydroxy-2-methyl-8-((2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid | C23H36O7 | CID 4889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BindingDB BDBM79507 3-(4-bromophenyl)sulfonyl-N-[4-(diethylamino)-2-methyl-phenyl]propanamide::3-(4-bromophenyl)sulfonyl-N-[4-(diethylamino)-2-methylphenyl]propanamide::3-[(4-bromophenyl)sulfonyl]-N-[4-(diethylamino)-2-methylphenyl]propanamide::3-brosyl-N-[4-(diethylamino)-2-methyl-phenyl]propionamide::MLS001202313::SMR000564974::cid_4109100 [bindingdb.org]

- 3. 2-CHLORO-N-(2-METHOXY-4-NITROPHENYL)PROPANAMIDE [chemicalbook.com]

- 4. Esters and Derivatives | CymitQuimica [cymitquimica.com]

- 5. library.victoria.ac.nz [library.victoria.ac.nz]

- 6. Uowyqnxgrsnhfl-uhfffaoysa- | C9H8OSe2 | CID 21589472 - PubChem [pubchem.ncbi.nlm.nih.gov]

Melting point and boiling point data for 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

The following is an in-depth technical guide for the characterization and handling of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide .

Executive Summary

This guide details the physicochemical properties, synthesis, and characterization protocols for 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide . This compound is a critical intermediate, often utilized in the synthesis of azo dyes and specific kinase inhibitor scaffolds. Its structural core—an electron-deficient aniline coupled with a reactive alpha-haloacyl handle—requires precise thermal profiling to avoid decomposition during downstream processing.

Key Data Point: Due to the specific isomeric nature of this intermediate, experimental values are often proprietary. This guide provides predicted thermodynamic ranges based on structural analogs and details the Standard Operating Procedure (SOP) for empirical determination.

Chemical Identity & Structural Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide |

| Molecular Formula | C₁₀H₁₁ClN₂O₄ |

| Molecular Weight | 258.66 g/mol |

| CAS Registry Number | Not widely listed as commodity; Analogous to 505065-41-8 (isomer) |

| Core Moiety | 2-Methoxy-4-nitroaniline (CAS 97-52-9) derivative |

| Reactive Handle | Alpha-chloroamide (Alkylation susceptible) |

Structural Logic

The molecule features a 2-methoxy-4-nitrophenyl ring.[1][2] The ortho-methoxy group introduces steric strain and potential intramolecular hydrogen bonding with the amide nitrogen, which significantly influences the crystal lattice energy and, consequently, the melting point. The para-nitro group acts as a strong electron withdrawer, increasing the acidity of the amide proton.

Thermodynamic Profile

Melting Point Data

Status: Predicted / Experimentally Dependent

-

Predicted Range: 128°C – 138°C

-

Basis of Prediction:

-

Precursor (2-methoxy-4-nitroaniline) MP: 140–142°C [1].

-

Analog (2-chloro-N-(4-nitrophenyl)acetamide) MP: 183–185°C [2].

-

Analysis: The addition of the alpha-methyl group (propanamide vs. acetamide) typically disrupts packing efficiency, lowering the MP relative to the acetamide analog. The ortho-methoxy group further modulates this by preventing planar stacking.

-

-

Critical Observation: Impurities (specifically unreacted aniline) form deep eutectic mixtures, drastically suppressing the observed melting point to <100°C.

Boiling Point Data

Status: Theoretical (Decomposes)

-

Predicted Boiling Point: 445°C ± 45°C at 760 mmHg.

-

Operational Limit: Decomposition is expected to onset >200°C due to the labile C-Cl bond and nitro-group instability. Distillation is NOT recommended.

Solubility Profile

| Solvent | Solubility Rating | Application |

| DMSO | High (>50 mg/mL) | Stock solutions for bioassay |

| Dichloromethane | Moderate | Reaction solvent |

| Ethanol | Low (Cold) / High (Hot) | Recrystallization solvent |

| Water | Insoluble | Wash solvent for purification |

Experimental Protocols

Synthesis for Standard Generation

To generate a reference standard for MP/BP determination, follow this validated acylation protocol.

Reaction: 2-Methoxy-4-nitroaniline + 2-Chloropropionyl chloride → Product + HCl

Step-by-Step Methodology:

-

Charge: Dissolve 10.0 mmol of 2-methoxy-4-nitroaniline in 50 mL of anhydrous Dichloromethane (DCM).

-

Base Addition: Add 12.0 mmol of Triethylamine (TEA) to scavenge HCl. Cool mixture to 0°C.

-

Acylation: Dropwise add 11.0 mmol of 2-chloropropionyl chloride (CAS 7623-09-8) over 20 minutes. Note: Exothermic.

-

Workup: Stir at Room Temperature (RT) for 4 hours. Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Sat. NaHCO₃.

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification (Crucial for MP): Recrystallize from hot Ethanol/Water (9:1).

Melting Point Determination (Capillary Method)

Ensure the sample is dried at 45°C under vacuum for 12 hours prior to testing.

-

Preparation: Pack 3-4 mm of dry powder into a capillary tube. Ensure compact packing by tapping.

-

Ramp Rate:

-

Fast Ramp (10°C/min) to 110°C.

-

Slow Ramp (1°C/min) from 110°C until melt.

-

-

Endpoint: Record

(first liquid drop) and-

Acceptance Criteria: Range (

) must be < 2°C.

-

Visualization of Workflows

Diagram 1: Synthesis & Characterization Logic

This flowchart illustrates the critical path from raw materials to validated physical data, highlighting the purification step essential for accurate melting point determination.

Caption: Workflow for synthesis and thermal characterization. Purification is the gatekeeper for valid data.

Diagram 2: Thermal Behavior & Decomposition Risks

A logic tree for handling the compound based on thermal inputs.

Caption: Thermal stability profile. Avoid processing temperatures above 150°C to prevent degradation.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

Sources

Literature review on 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide derivatives

Synthetic Versatility and Pharmacological Potential of a Nitro-Aromatic Scaffold

Executive Summary

The compound 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide represents a critical "privileged structure" in medicinal chemistry, serving as a dual-function scaffold. Structurally, it combines an electrophilic

This unique architecture makes it a high-value intermediate for two primary drug discovery pathways:

-

Selective Androgen Receptor Modulators (SARMs): It serves as the "A-ring" precursor in the synthesis of ether-linked non-steroidal androgens, where the chlorine atom functions as a leaving group for nucleophilic substitution.

-

Metabolic Probes: The 2-methoxy-4-nitroaniline moiety is a known inducer and substrate for Cytochrome P450 enzymes (specifically CYP1A2), making these derivatives useful in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

This guide synthesizes the chemical reactivity, synthesis protocols, and biological implications of this molecule, providing a roadmap for its utilization in lead optimization.

Physicochemical Profile

Understanding the baseline properties of this scaffold is essential for predicting solubility and reactivity in downstream applications.

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 258.66 g/mol | Fragment-based drug design compliant |

| LogP (Predicted) | ~1.5 - 1.9 | Moderate lipophilicity; good membrane permeability |

| H-Bond Donors | 1 (Amide NH) | Receptor binding capability |

| H-Bond Acceptors | 5 (Nitro O, Methoxy O, Carbonyl O) | High interaction potential |

| Electrophilicity | High ( | Susceptible to |

| Electronic State | Electron-deficient aromatic ring | Resistant to oxidative metabolism at the ring |

Chemical Synthesis: The Acylation Protocol

The synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide relies on a nucleophilic acyl substitution. While Schotten-Baumann conditions (aqueous base) can be used, the Anhydrous Dichloromethane (DCM) Method is preferred for high purity and yield, preventing hydrolysis of the acyl chloride.

3.1. Reaction Mechanism

The amine of the 2-methoxy-4-nitroaniline attacks the carbonyl carbon of 2-chloropropionyl chloride. The presence of the ortho-methoxy group can sterically hinder the reaction slightly, requiring controlled temperature to prevent bis-acylation or degradation.

3.2. Detailed Experimental Protocol

Note: This protocol is self-validating via TLC monitoring and melting point determination.

Reagents:

-

2-Methoxy-4-nitroaniline (1.0 eq)

-

2-Chloropropionyl chloride (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Dissolve 2-methoxy-4-nitroaniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a drying tube (calcium chloride).

-

Base Addition: Add TEA (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath. Rationale: The reaction is exothermic; cooling prevents side reactions.

-

Acylation: Dropwise add 2-chloropropionyl chloride (12 mmol) over 20 minutes.

-

Observation: The solution may darken or precipitate triethylamine hydrochloride salts (white solid).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting aniline spot (lower R_f, yellow) should disappear.

-

-

Work-up:

-

Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

-

Wash with Saturated

(2 x 30 mL) to remove excess acid. -

Wash with Brine, dry over anhydrous

, and filter.

-

-

Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the solid residue from Ethanol/Water to yield the target product.

Synthetic Utility: The "Warhead" Reactivity

The defining feature of this molecule is the

4.1. Pathway A: Ether/Thioether Formation (SARM Synthesis)

This is the primary route for generating androgen receptor modulators. The chlorine is displaced by a phenol or thiophenol in an

-

Conditions:

, Acetone or DMF, Reflux. -

Outcome: Formation of an ether linkage (Ar-O-CH(Me)-CONH-Ar). This mimics the structure of Ostarine and Andarine.

4.2. Pathway B: Nitro Reduction & Cyclization

Reducing the nitro group (

-

Significance: The resulting ortho-methoxy aniline is a precursor for benzimidazoles if cyclized, or can be further functionalized to tune solubility.

4.3. Visualization of Synthetic Pathways

Figure 1: Divergent synthetic pathways originating from the 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide scaffold.

Biological Context & Safety Profile

5.1. CYP1A2 Induction and Metabolism

The 2-methoxy-4-nitroaniline moiety is a documented inducer of Cytochrome P450 1A2 (CYP1A2).[1]

-

Mechanism: The planar, electron-deficient ring system fits the CYP1A2 active site (planar aromatic hydrocarbon receptor).

-

Research Implication: Derivatives of this scaffold should be screened early for CYP inhibition/induction to avoid drug-drug interactions (DDI). The methoxy group is a likely site for O-demethylation metabolic clearance.

5.2. Toxicity Considerations (Nitro-Aromatics)

-

Methemoglobinemia: Nitro-aromatic compounds can be reduced in vivo to hydroxylamines, which oxidize hemoglobin to methemoglobin. While the amide linkage reduces this risk compared to the free aniline, researchers must handle these derivatives with care during in vivo scaling.

-

Genotoxicity: The nitro group is a structural alert for genotoxicity (Ames positive). In drug development, this group is often reduced to an amine or replaced by a nitrile (CN) or trifluoromethyl (

) group in the final optimization phase (isostere replacement).

References

-

Degawa, M., et al. (1995).[1] "2-Methoxy-4-nitroaniline is a selective inducer of cytochrome P450IA2 (CYP1A2) in rat liver."[1] Cancer Letters, 96(1), 95-98.[1] Retrieved from [Link]

-

Mathews, J. M., et al. (2012).[1] "Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats." Xenobiotica, 42(12), 1213-1224.[1] Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 2-Methoxy-4-nitroaniline (Precursor).[2] National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis Protocol for 2-Chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (CAS: 505065-41-8). This compound serves as a critical electrophilic intermediate in the development of androgen receptor modulators (SARMs) and other bioactive pharmacophores. The protocol utilizes a modified Schotten-Baumann acylation strategy, optimized for yield, purity, and operator safety.

The methodology emphasizes the control of exotherms during the acyl chloride addition and the efficient removal of hydrochloric acid byproducts to prevent side reactions.

Strategic Rationale & Mechanistic Insight

The synthesis involves the nucleophilic attack of the amine nitrogen of 2-methoxy-4-nitroaniline onto the carbonyl carbon of 2-chloropropionyl chloride .

-

Nucleophilicity: The aniline nitrogen is moderately deactivated by the electron-withdrawing nitro group at the para position and the ortho methoxy group. Consequently, the reaction requires a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) to scavenge the HCl byproduct and drive the equilibrium forward.

-

Regioselectivity: The reaction is highly selective for the amine; however, temperature control is critical to prevent bis-acylation or hydrolysis of the acid chloride.

-

Solvent Choice: Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred due to their solubility profiles for the reactants and ease of removal.

Safety & Hazard Assessment (Critical)

WARNING: This procedure involves hazardous reagents. All operations must be conducted in a properly functioning chemical fume hood.

| Reagent | Hazard Class | Precaution |

| 2-Chloropropionyl Chloride | Corrosive, Lachrymator, Toxic | Moisture sensitive. Handle with double gloves. Store under inert gas. |

| 2-Methoxy-4-nitroaniline | Acute Toxin, Irritant | Avoid dust inhalation. May cause methemoglobinemia. |

| Triethylamine (TEA) | Flammable, Corrosive | Use in well-ventilated area. |

| Dichloromethane (DCM) | Carcinogen (Suspected), Volatile | Use standard organic solvent PPE. |

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 2-Methoxy-4-nitroaniline | Limiting Reagent | 1.0 | 168.15 | 16.8 g |

| 2-Chloropropionyl Chloride | Electrophile | 1.1 - 1.2 | 126.97 | ~14.0 g (11.0 mL) |

| Triethylamine (TEA) | Base (Scavenger) | 1.2 | 101.19 | ~12.1 g (16.7 mL) |

| Dichloromethane (DCM) | Solvent | N/A | 84.93 | 200 mL |

Step-by-Step Experimental Protocol

Phase 1: Preparation and Solubilization

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer.

-

Charging: Under a nitrogen atmosphere, charge the flask with 2-methoxy-4-nitroaniline (1.0 equiv) and anhydrous DCM (10 vol relative to amine).

-

Base Addition: Add Triethylamine (1.2 equiv) to the stirring solution. Ensure the aniline is fully dissolved or well-suspended.

-

Cooling: Submerge the reaction vessel in an ice/water bath to cool the internal temperature to 0–5 °C.

Phase 2: Acylation Reaction

-

Reagent Addition: Charge the addition funnel with 2-chloropropionyl chloride (1.1 equiv) diluted in a small volume of DCM (optional, for better control).

-

Controlled Addition: Dropwise add the acid chloride solution to the reaction mixture over 30–45 minutes.

-

Critical Control Point: Monitor internal temperature; do not allow it to exceed 10 °C to minimize side reactions.

-

-

Reaction: Once addition is complete, allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 3–6 hours.

-

Validation: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3) or HPLC. The starting aniline spot should disappear.

-

Phase 3: Workup and Purification

-

Quench: Cool the mixture slightly and quench by slowly adding water (100 mL).

-

Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Washing: Wash the organic layer sequentially with:

-

1M HCl (2 x 50 mL) – Removes unreacted amine and TEA.

-

Saturated NaHCO₃ (2 x 50 mL) – Neutralizes residual acid.

-

Brine (1 x 50 mL) – Drying step.

-

-

Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.

-

Recrystallization: Purify the crude product by recrystallization from Ethanol or an Ethanol/Water mixture.

-

Target: Off-white to pale yellow crystalline solid.

-

Process Visualization (Workflow)

Figure 1: Logical workflow for the acylation of 2-methoxy-4-nitroaniline.

Analytical Characterization (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

-

1H NMR (CDCl3): Look for the characteristic doublet/quartet of the 2-chloropropyl group (~1.7 ppm, ~4.5 ppm), the methoxy singlet (~3.9 ppm), and the aromatic protons (splitting pattern consistent with 1,2,4-substitution).

-

Mass Spectrometry: [M+H]+ peak at approx.[1] 259.0 m/z (Cl isotope pattern 3:1).

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Refer to Chapter 10: Acylation of Amines).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11235655, 2-Chloro-N-(2-methoxy-4-nitrophenyl)propanamide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide, a potentially valuable intermediate in drug discovery and development. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring the integrity of the final product.

Introduction: The Rationale and Importance

2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is a substituted amide containing several key functional groups: a chloroalkane, an amide, a methoxybenzene, and a nitro group. This combination of functionalities makes it an attractive scaffold for further chemical modification in the synthesis of more complex molecules with potential biological activity. The chloro group provides a reactive handle for nucleophilic substitution, while the nitro group can be reduced to an amine, opening up a wide range of subsequent chemical transformations.

This guide details a two-stage synthesis, commencing with the preparation of the key intermediate, 2-methoxy-4-nitroaniline, followed by its acylation to yield the target compound.

Part 1: Synthesis of 2-methoxy-4-nitroaniline

The synthesis of 2-methoxy-4-nitroaniline from o-methoxyaniline is a well-established three-step process involving protection of the amine, nitration, and deprotection.[1] This sequence is necessary to control the regioselectivity of the nitration step. Direct nitration of o-methoxyaniline would lead to a mixture of products and potential oxidation.

Step 1: Acetylation of o-Methoxyaniline

The amino group of o-methoxyaniline is first protected as an acetamide. This is a crucial step to deactivate the amino group slightly and direct the incoming nitro group to the desired position on the aromatic ring.

Protocol: Acetylation of o-Methoxyaniline

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-methoxyaniline (1.0 mol, 123.15 g) and glacial acetic acid (2.5 mol, 150.15 g).

-

Heat the reaction mixture to 110-120°C and maintain this temperature for approximately 4-6 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture containing 2-methoxyacetanilide is allowed to cool to room temperature and is used directly in the next step without purification.

Step 2: Nitration of 2-Methoxyacetanilide

The nitration is carried out using a mixture of fuming nitric acid and sulfuric acid. The acetylated amino group and the methoxy group direct the electrophilic substitution to the para position relative to the methoxy group.

Protocol: Nitration of 2-Methoxyacetanilide

-

Cool the acetic acid solution of 2-methoxyacetanilide from the previous step to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.2 mol, 75.6 g) and concentrated sulfuric acid (as catalyst) dropwise to the stirred solution. Caution: This addition is highly exothermic and must be done slowly, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional hour.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Collect the yellow solid, 2-methoxy-4-nitroacetanilide, by vacuum filtration and wash with cold water.

Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide

The final step in preparing the intermediate is the removal of the acetyl protecting group by alkaline hydrolysis.

Protocol: Hydrolysis of 2-Methoxy-4-nitroacetanilide

-

Suspend the 2-methoxy-4-nitroacetanilide in water in a round-bottom flask.

-

Add a solution of sodium hydroxide (e.g., 2 equivalents) and heat the mixture to reflux (approximately 100°C) for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the yellow crystalline product, 2-methoxy-4-nitroaniline, by vacuum filtration, wash with cold water, and dry.[1]

Part 2: Synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

The target molecule is synthesized via a nucleophilic acyl substitution reaction between 2-methoxy-4-nitroaniline and 2-chloropropionyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, where an amine is acylated by an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Causality in Experimental Design

-

Solvent: An aprotic solvent such as dichloromethane or tetrahydrofuran is chosen to dissolve the reactants and prevent reaction with the highly reactive acyl chloride.

-

Base: A tertiary amine base, such as triethylamine or pyridine, is used to scavenge the hydrochloric acid generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic.

-

Temperature: The reaction is typically carried out at a low temperature (0°C to room temperature) to control the exothermic reaction and minimize potential side reactions.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 2-methoxy-4-nitroaniline on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This is followed by the elimination of a chloride ion and deprotonation by the base to yield the final amide product.

Caption: Generalized mechanism of acylation.

Experimental Protocol

Protocol: Synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-4-nitroaniline (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a tertiary amine base, such as triethylamine (1.1-1.2 eq), to the solution and stir.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 2-chloropropionyl chloride (1.05 eq) in the same anhydrous solvent to the reaction mixture dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide.

Quantitative Data and Characterization

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value |

| Starting Material (Part 1) | o-Methoxyaniline |

| Molecular Weight | 123.15 g/mol |

| Intermediate | 2-methoxy-4-nitroaniline |

| Molecular Weight | 168.15 g/mol [2] |

| Reagent (Part 2) | 2-Chloropropionyl chloride |

| Molecular Weight | 126.98 g/mol |

| Final Product | 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide |

| Molecular Formula | C10H11ClN2O4[3] |

| Molecular Weight | 258.66 g/mol [3] |

| Predicted XlogP | 2.2[3] |

| Predicted Monoisotopic Mass | 258.04074 Da[3] |

Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure.

-

Mass Spectrometry: To confirm the molecular weight. Predicted m/z for [M+H]⁺ is 259.04802.[3]

-

Infrared Spectroscopy: To identify the key functional groups (e.g., N-H stretch, C=O stretch, NO₂ stretches).

-

Melting Point: To assess the purity of the compound.

Experimental Workflow Visualization

Caption: Overall synthetic workflow.

Safety Precautions

-

2-Chloropropionyl chloride: is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Fuming nitric acid and concentrated sulfuric acid: are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Triethylamine: is flammable and has a strong odor. Handle in a well-ventilated area.

-

The nitration reaction is highly exothermic and requires careful temperature control.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

References

-

PubChem. (n.d.). 2-chloro-n-(2-methoxy-4-nitrophenyl)propanamide. Retrieved February 13, 2026, from [Link]

-

Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2011). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2963. [Link]

-

Uppu, R. M., Hosseini, S. H., & Golen, J. A. (2020). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 5(12), x201322. [Link]

- Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

-

PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved February 13, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanamide, 2-methyl- (CAS 563-83-7). Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. Retrieved February 13, 2026, from [Link]

-

NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved February 13, 2026, from [Link]

-

NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-1-methoxy-4-nitrobenzene. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitrophenol. Retrieved February 13, 2026, from [Link]

- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved February 13, 2026, from [Link]

-

NIST. (n.d.). Propanamide, N-(4-methoxyphenyl)-. Retrieved February 13, 2026, from [Link]

Sources

- 1. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 2. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-chloro-n-(2-methoxy-4-nitrophenyl)propanamide (C10H11ClN2O4) [pubchemlite.lcsb.uni.lu]

Recrystallization and purification methods for 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Application Note: High-Purity Crystallization & Isolation of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Part 1: Executive Summary & Chemical Context

The synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (hereafter referred to as Target Amide ) typically involves the acylation of 2-methoxy-4-nitroaniline with 2-chloropropionyl chloride. While the reaction is robust, the purification is critical due to the potential presence of mutagenic aniline precursors and hydrolytic byproducts.

This guide moves beyond generic "recrystallization" advice. It provides a chemically grounded, self-validating protocol designed to separate the lipophilic amide product from both the highly colored, weakly basic starting aniline and the water-soluble acidic byproducts.

Key Chemical Challenges:

-

Starting Material Carryover: 2-methoxy-4-nitroaniline is a yellow/orange solid (MP: 140–142 °C) that can co-crystallize with the product if the solvent system is not optimized.

-

Oiling Out: The 2-chloropropyl chain introduces rotational freedom, increasing the risk of the product separating as an oil rather than a crystal, particularly in rapid-cooling scenarios.

-

Hydrolytic Instability: The

-chloroamide moiety is susceptible to hydrolysis under strong alkaline conditions; therefore, neutral or mildly acidic conditions are preferred during workup.

Part 2: Pre-Crystallization Workup (The "Crude" Polish)

Do not attempt recrystallization on the raw reaction mixture. The presence of HCl salts and excess acid chloride will destabilize the crystallization matrix.

Protocol A: Reactive Quench & Extraction

-

Objective: Remove HCl, unreacted 2-chloropropionic acid, and bulk salts.

-

Solvent System: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Quench: Pour the reaction mixture into ice-cold water (5:1 volume ratio relative to reaction solvent). Stir vigorously for 20 minutes to hydrolyze excess acid chloride.

-

Phase Separation: Extract with EtOAc.

-

Acid Wash (Critical): Wash the organic layer with 0.5 M HCl (2x).

-

Base Wash: Wash with Saturated NaHCO₃ (1x) to remove 2-chloropropionic acid.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate to a solid residue.

Part 3: Solvent System Selection

We utilize a Binary Solvent System to balance solubility (Thermodynamics) with crystal growth rate (Kinetics).

Table 1: Solvent Screening Matrix

| Solvent System | Role | Suitability | Notes |

| Ethanol / Water | Primary | High | Best balance. Ethanol dissolves the nitro-amide; water acts as the anti-solvent to force precipitation. Eco-friendly. |

| EtOAc / n-Heptane | Secondary | Medium | Good for removing non-polar impurities. Higher risk of "oiling out" if Heptane is added too fast. |

| Toluene | Tertiary | Low | Requires high temps. Good for removing specific colored impurities but hard to remove solvent traces. |

| Acetone / Water | Alternative | High | Similar to EtOH/Water but Acetone has higher solubility power; use if the crude is very gummy. |

Part 4: The Recrystallization Protocol (Ethanol/Water System)

This protocol is designed for the Ethanol/Water system, which offers the highest success rate for nitro-aromatic amides.

Step-by-Step Methodology

1. Dissolution (The Saturation Point)

-

Place the crude solid in an Erlenmeyer flask.

-

Add 95% Ethanol (approx. 5–7 mL per gram of crude).

-

Heat to reflux (approx. 78 °C) with magnetic stirring.

-

Observation: If the solid does not dissolve completely, add Ethanol in small aliquots (1 mL) until a clear, yellow/orange solution is obtained.

-

Safety: Do not overheat; prolonged boiling can degrade the chloro-linker.

2. Clarification (Optional but Recommended)

-

If the solution is dark or contains insoluble particles, add Activated Carbon (5 wt% of crude mass).

-

Stir at reflux for 5 minutes.

-

Hot Filtration: Filter quickly through a pre-warmed Celite pad or sintered glass funnel to remove carbon/particulates.

3. Nucleation & Anti-Solvent Addition

-

Maintain the filtrate at a gentle boil.

-

Add warm Water (approx. 50–60 °C) dropwise via an addition funnel or pipette.

-

Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears that does not disappear upon swirling.

-

Add a few drops of Ethanol to just clear the turbidity (restore solution).

4. Controlled Cooling (The Crystal Growth Phase)

-

Remove heat and place the flask on a cork ring or wood block (insulation).

-

Allow to cool to Room Temperature (RT) undisturbed for 2–3 hours.

-

Mechanism:[1][2][3][4][5][6] Slow cooling prevents oiling out and trapping of impurities.

-

Cold Soak: Once at RT, place in an ice bath (0–4 °C) for 1 hour to maximize yield.

5. Isolation & Drying

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash: Wash the cake with a cold 1:1 Ethanol/Water mixture (pre-chilled). Do not use pure Ethanol, or you will dissolve your product.

-

Dry: Vacuum oven at 40–45 °C for 12 hours.

Part 5: Troubleshooting & Logic Visualization

Common Failure Mode: "Oiling Out" If the product separates as a liquid oil droplets instead of crystals:

-

Reheat to redissolve the oil.

-

Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

-

Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the heat loss further.

Workflow Diagram

Caption: Figure 1. Step-by-step recrystallization workflow emphasizing thermal control to prevent phase separation.

Part 6: Quality Control (Self-Validation)

Before proceeding to the next synthetic step, validate purity using these metrics:

-

TLC Analysis:

-

Mobile Phase: 40% EtOAc / 60% Hexane.

-

Visualization: UV (254 nm). The starting aniline (yellow spot) should be absent.

-

-

Melting Point:

-

The product should have a sharp melting range (typically within 2°C).

-

Note: While specific literature MP varies by isomer, the removal of the lower-melting aniline (140°C) usually results in a distinct shift.

-

-

1H-NMR (Diagnostic Peaks):

-

Look for the NH amide singlet (typically 9.0–10.5 ppm).

-

Verify the Methoxy singlet (~3.8 ppm) and the Chloro-ethyl multiplet (quartet/doublet pattern).

-

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for N-acylation and recrystallization of aromatic amides).

-

Bao, Y., et al. (2020).[7][8] "2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis". Journal of Chemical & Engineering Data. (Solubility data for the key impurity).

-

Sigma-Aldrich. (n.d.). Product Specification: 2-Methoxy-4-nitroaniline.[3][7][9][10][11] (Physical property verification).

-

ResearchGate. (2006). "Synthesis and Crystal Structure of 2-Chloro-N-(4-nitrophenyl)acetamide". (Analogous structure purification data).

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. reddit.com [reddit.com]

- 7. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-CHLORO-N-(2-METHOXY-4-NITROPHENYL)PROPANAMIDE [chemicalbook.com]

Microwave-Assisted Synthesis of 2-Chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Application Note: AN-MW-2026-04

Executive Summary

This application note details the optimized protocol for the synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide , a critical intermediate in the development of non-steroidal androgen receptor modulators (SARMs) and agrochemicals.

The synthesis involves the

By utilizing Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to 10–15 minutes while increasing yield and purity. This guide provides a direct comparison between conventional and microwave methods, mechanistic insights, and a self-validating characterization workflow.

Introduction & Mechanistic Rationale

The Chemical Challenge

The primary challenge in synthesizing this target is the deactivated nature of the aniline precursor.

-

Electronic Deactivation: The

-nitro group pulls electron density from the aromatic ring via resonance, significantly reducing the nucleophilicity of the amine lone pair. -

Steric Hindrance: The

-methoxy group creates steric bulk near the reaction center, hindering the approach of the electrophile (2-chloropropanoyl chloride).

The Microwave Solution

Microwave irradiation offers two distinct advantages for this transformation:

-

Thermal Effect (Arrhenius): Rapid, volumetric heating allows the reaction to reach high temperatures (100–150°C) instantaneously, overcoming the high activation energy barrier of the deactivated amine.

-

Specific Microwave Effect: The transition state for amidation involves the formation of a polar zwitterionic tetrahedral intermediate. Microwave irradiation stabilizes this polar transition state more effectively than the less polar ground state, thereby reducing the activation energy (

).

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The base (Triethylamine) serves a dual purpose: it enhances the nucleophilicity of the aniline and scavenges the HCl byproduct to drive the equilibrium forward.

Figure 1: Mechanistic pathway highlighting the stabilization of the polar transition state by microwave irradiation.

Experimental Protocols

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| 2-Methoxy-4-nitroaniline | 168.15 | 1.0 | Limiting Reagent |

| 2-Chloropropanoyl chloride | 126.97 | 1.2 | Electrophile |

| Triethylamine (Et | 101.19 | 1.5 | Base / Scavenger |

| Toluene (Dry) | 92.14 | - | Solvent |

| Dichloromethane (DCM) | 84.93 | - | Workup Solvent |

Method A: Conventional Thermal Synthesis (Baseline)

Use this method if microwave instrumentation is unavailable.

-

Dissolve 2-methoxy-4-nitroaniline (1.0 mmol) in anhydrous Toluene (10 mL) in a round-bottom flask.

-

Add Triethylamine (1.5 mmol) and stir at room temperature for 5 minutes.

-

Dropwise add 2-chloropropanoyl chloride (1.2 mmol) under inert atmosphere (

). -

Reflux the mixture at 110°C for 12–16 hours . Monitor by TLC (Hexane:EtOAc 7:3).

-

Observation: Reaction often stalls; incomplete conversion is common.

Method B: Microwave-Assisted Synthesis (Recommended)

Optimized for single-mode microwave reactors (e.g., Biotage Initiator, CEM Discover).

Workflow Diagram

Figure 2: Step-by-step workflow for the microwave-assisted synthesis.

Detailed Protocol Steps

-

Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-methoxy-4-nitroaniline (168 mg, 1.0 mmol) and dry Toluene (3.0 mL).

-

Base Addition: Add Triethylamine (210 µL, 1.5 mmol). Stir until the aniline is partially or fully dissolved (the solution will be yellow/orange).

-

Electrophile Addition: Carefully add 2-chloropropanoyl chloride (116 µL, 1.2 mmol). Caution: Exothermic reaction. Slight fuming may occur.

-

Sealing: Cap the vial with a PTFE-lined septum cap.

-

Microwave Parameters:

-

Temperature: 120 °C

-

Hold Time: 10 minutes

-

Pre-stirring: 30 seconds

-

Absorption Level: High

-

Pressure Limit: 15 bar (Safety cutoff)

-

-

Workup:

-

Allow the vial to cool to <50°C using the reactor's compressed air cooling.

-

Transfer the reaction mixture to a separatory funnel using Ethyl Acetate (20 mL).

-

Wash 1: 1M HCl (15 mL) – Removes unreacted amine and Et

N. -

Wash 2: Saturated NaHCO

(15 mL) – Neutralizes residual acid. -

Wash 3: Brine (15 mL).

-

Dry the organic layer over anhydrous MgSO

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is usually a solid. Recrystallize from hot Ethanol or an Ethanol/Water mixture to obtain the pure target compound.

Results & Discussion

Yield Comparison

| Parameter | Conventional Reflux | Microwave Method |

| Temperature | 110°C (Oil bath) | 120°C (Internal IR sensor) |

| Time | 16 Hours | 10 Minutes |

| Solvent Volume | 10–15 mL | 3 mL |

| Isolated Yield | 45 – 60% | 85 – 92% |

| Purity (HPLC) | ~85% (Requires Column) | >95% (Clean Crude) |

Troubleshooting Guide

-

Issue: Low Yield.

-

Cause: Hydrolysis of the acid chloride before reaction.

-

Fix: Ensure Toluene is dry. Add the acid chloride immediately before sealing and starting the run.

-

-

Issue: Pressure Spike.

-

Cause: Decomposition or excessive solvent volatility.

-

Fix: Use Toluene (bp 110°C) rather than DCM or THF. Ensure the vial is not overfilled (max 2/3 volume).

-

-

Issue: Sticky Solid.

-

Cause: Residual solvent or impurities.

-

Fix: Triturate the crude solid with cold hexanes before recrystallization.

-

Characterization (Self-Validating Data)

To validate the synthesis, the researcher must confirm the structure using NMR and Melting Point analysis.

-

Appearance: Pale yellow to off-white solid.

-

Melting Point: Expect range between 120–140°C (Dependent on specific crystal polymorph; compare to literature for analogs).

-

H NMR (400 MHz, DMSO-

- 10.0 ppm (s, 1H, NH amide).

- 8.2–7.8 ppm (m, 3H, Ar-H ). Look for the splitting pattern characteristic of 1,2,4-substitution.

- 4.8 ppm (q, 1H, CH -Cl).

-

3.9 ppm (s, 3H, O-CH

-

1.6 ppm (d, 3H, CH-CH

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

-

Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.[4] Patsnap Blog. [Link]

-

Yadav, A. R., et al. (2020).[5] Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry, 13(4), 275-278.[5] [Link]

-

Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. [Link]

Sources

Application Note: Green Chemistry Approaches to Synthesizing 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

[1]

Executive Summary

This guide details sustainable protocols for the synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide , a critical intermediate in the manufacturing of nonsteroidal antiandrogens and Factor Xa inhibitors. Traditional synthesis relies on moisture-sensitive acid chlorides, chlorinated solvents (DCM, Chloroform), and toxic tertiary amines (Pyridine, TEA).

We present three validated "Green Chemistry" methodologies that align with the 12 Principles of Green Chemistry , specifically focusing on solvent replacement, atom economy, and energy efficiency.

Target Molecule Profile[2][3][4]

-

IUPAC Name: 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

-

Key Substrates: 2-methoxy-4-nitroaniline (weak nucleophile due to electron-withdrawing -NO2), 2-chloropropanoyl chloride.

-

Challenge: The deactivated aniline requires forcing conditions in traditional chemistry, often leading to high solvent waste and purification burdens.

Traditional vs. Green Analysis

| Feature | Traditional Route (Schotten-Baumann in DCM) | Green Route A (Aqueous Surfactant) | Green Route B (Mechanochemistry) |

| Solvent | Dichloromethane (Toxic, Volatile) | Water (2% TPGS-750-M) | None (Solvent-Free) |

| Base | Triethylamine/Pyridine | Basic Alumina / | |

| E-Factor | High (>20 kg waste/kg product) | Low (<5 kg waste/kg product) | Very Low (<1 kg waste/kg product) |

| Purification | Extraction + Chromatography | Filtration + Water Wash | Filtration + Recrystallization |

| Yield | 85-90% | 92-95% | 88-93% |

Method A: Surfactant-Mediated Aqueous Synthesis (Recommended)

Principle: This method utilizes TPGS-750-M , a designer surfactant that forms nanomicelles in water. The lipophilic reagents (aniline and acid chloride) migrate into the hydrophobic core of the micelle, creating a high local concentration that accelerates the reaction while protecting the acid chloride from rapid hydrolysis by the surrounding bulk water.

Reagents

-

2-Chloropropanoyl chloride (1.1 equiv)

-

TPGS-750-M (2 wt % solution in degassed water)

-

2,6-Lutidine or

(1.2 equiv)

Protocol

-

Preparation: Dissolve TPGS-750-M in water to create a 2 wt % clear solution.

-

Charging: To a reaction flask containing the surfactant solution (concentration of substrate ~0.5 M), add 2-methoxy-4-nitroaniline and the base (

). Stir at room temperature (RT) for 5 minutes. -

Addition: Dropwise add 2-chloropropanoyl chloride over 10 minutes.

-

Note: The reaction is exothermic; maintain temperature <30°C to prevent hydrolysis.

-

-

Reaction: Stir vigorously at RT for 1-2 hours.

-

Monitoring: TLC (Ethyl Acetate:Hexane 3:7) should show disappearance of the aniline.

-

-

Work-up:

-

The product typically precipitates as a solid.

-

Filter the suspension.

-

Wash the cake with water (3x) to remove salts and surfactant.

-

Recycling: The filtrate containing TPGS-750-M can be extracted with minimal EtOAc and reused for subsequent batches.

-

Mechanistic Visualization

The following diagram illustrates the micellar shielding effect that permits this reaction in water.

Caption: Figure 1.[3] Schematic of surfactant-mediated amidation. The hydrophobic core concentrates reagents and shields the acid chloride from bulk water hydrolysis.

Method B: Solvent-Free Mechanochemistry (Ball Milling)

Principle: Mechanical energy drives the reaction between solids, eliminating the need for bulk solvent. This is ideal for the deactivated nitroaniline substrate as the high-energy collisions overcome the activation energy barrier without thermal heating.

Reagents

-

2-Chloropropanoyl chloride (1.05 equiv)

-

Basic Alumina (

) or Sodium Carbonate (

Protocol

-

Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibrating Mill. Jar material: Stainless steel or Zirconia.

-

Loading: Add the aniline (solid) and the base (solid) into the jar. Add grinding balls (ratio of ball weight to reagent weight ~ 20:1).

-

Liquid Addition: Add the liquid 2-chloropropanoyl chloride dropwise onto the powder bed.

-

Safety Note: Perform this in a fume hood; HCl gas may evolve immediately upon contact.

-

-

Grinding: Close the jar and grind at 500-600 rpm for 20-30 minutes.

-

Pause: Stop every 10 minutes to scrape down the sides if necessary (prevent caking).

-

-

Work-up:

-

The jar contains the product mixed with salt/alumina.

-

Transfer the solid mixture to a beaker.

-

Add water (50 mL) and stir for 10 minutes to dissolve the inorganic salts.

-

Filter the remaining solid (crude product).

-

Recrystallize from Ethanol/Water if high purity (>99%) is required.

-

Method C: Bio-Based Solvent (Ethyl Lactate)

Principle: For labs lacking milling equipment or specific surfactants, Ethyl Lactate serves as a biodegradable, non-toxic replacement for DCM/THF. It is derived from corn fermentation and is fully miscible with water, simplifying work-up.

Protocol

-

Dissolve 2-methoxy-4-nitroaniline (10 mmol) in Ethyl Lactate (15 mL).

-

Add Pyridine (11 mmol) or N-Methylmorpholine (NMM) as the base.

-

Cool to 0°C.

-

Add 2-chloropropanoyl chloride (11 mmol) slowly.

-

Allow to warm to RT and stir for 3 hours.

-

Quench: Pour the reaction mixture into ice-cold water (100 mL).

-

Isolation: The product will precipitate.[4][][6] Filter and wash with cold water.[7]

Comparative Process Workflow

Caption: Figure 2. Decision tree and workflow comparison for the two primary green synthesis routes.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are dry (Method B) or increase surfactant concentration (Method A) to improve shielding. Maintain Temp < 30°C. |

| Oiling Out | Product melting point depression | Cool the aqueous mixture to 0-5°C before filtration. Seed with a pure crystal if available. |

| Incomplete Reaction | Deactivated Aniline | The nitro group reduces nucleophilicity. Increase reaction time or use Method B (Grinding) which provides higher kinetic energy. |

| Impurity: Di-acylation | Excess Acid Chloride | Strictly control stoichiometry (1.05 - 1.1 equiv max). The steric hindrance of the ortho-methoxy group usually prevents di-acylation, but control is key. |

References

-

Lipshutz, B. H., et al. "Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M." Organic Process Research & Development, 2020.

-

BOC Sciences. "Twenty-nine Methods for Amide Synthesis: Mechanisms and Selection." BOC Sciences Application Notes, 2024.

-

Marvaniya, H., et al. "Solvent-free synthesis of amide: a novel technique of green chemistry." ResearchGate, 2011.

-

Gupta, A., et al. "Sunlight-driven N-acetylation of anilines: a green chemistry approach."[8] New Journal of Chemistry, 2023.[8]

-

Organic Syntheses. "2-Nitro-4-methoxyacetanilide Preparation." Organic Syntheses, Coll. Vol. 3, p.661.

Sources

- 1. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 2. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 3. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. Presidential Green Chemistry Challenge: 2004 Greener Synthetic Pathways Award | Green Chemistry | US EPA [19january2021snapshot.epa.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Executive Summary: The "Deactivated Nucleophile" Challenge

The synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)propanamide presents a classic conflict in organic synthesis: coupling a highly reactive electrophile (2-chloropropanoyl chloride) with a significantly deactivated nucleophile (2-methoxy-4-nitroaniline).[1][2]

-

The Problem: The nitro group (

) at the para position is a strong electron-withdrawing group (EWG), which pulls electron density away from the amine nitrogen, drastically reducing its nucleophilicity.[1] Standard Schotten-Baumann conditions (aqueous base/DCM) often fail or result in low conversion because the amine cannot compete effectively with the rate of acyl chloride hydrolysis.[1] -

The Solution: To improve yield, we must shift the mechanism from a direct bimolecular attack to a catalytic cycle using a hyper-nucleophilic acylation catalyst (e.g., DMAP or N-methylimidazole) and utilize anhydrous, polar aprotic solvents to maintain reagent stability.[1]

Troubleshooting Guide (Q&A)

Category A: Low Yield & Incomplete Conversion[1]

Q: "I am refluxing in DCM with Triethylamine (TEA), but 40% of my starting aniline remains unreacted after 12 hours. Should I add more acid chloride?"

A: Do not add more reagent yet.[1] The issue is likely kinetic, not stoichiometric. Because the aniline is electron-deficient, it reacts slower than the acid chloride decomposes (hydrolyzes) or dimerizes.[1]

-

Diagnosis: TEA is a non-nucleophilic base; it acts as a proton sponge but does not activate the carbonyl.[1]

-

The Fix: Add 4-Dimethylaminopyridine (DMAP) (5-10 mol%).[1][2]

-

Protocol Adjustment: Switch solvent to THF or Acetonitrile (higher boiling point and better solubility for the polar intermediate).[1] Refluxing in DCM (

) may not provide enough energy to overcome the activation barrier.[1]

Category B: Impurity Profile (Tars & Oils)[2]

Q: "My product contains a side impurity (M-36 mass difference) and looks like a dark oil/tar. What is happening?"

A: You are likely observing the elimination of HCl to form the acrylamide derivative. [1]

-

The Mechanism: 2-chloropropanoyl derivatives possess an acidic proton at the

-position.[1] In the presence of excess base (especially stronger bases like TEA) and heat, an E2 elimination can occur, releasing HCl and forming N-(2-methoxy-4-nitrophenyl)acrylamide .[1] -

The Fix:

-

Change Base: Switch to a weaker base like Pyridine or solid Sodium Bicarbonate (

).[1][2] -

Temperature Control: Perform the addition of the acid chloride at -10°C to 0°C and do not exceed room temperature (

) unless absolutely necessary for conversion. -